molecular formula C16H15N7O2 B12717599 1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone CAS No. 91456-82-5

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone

货号: B12717599
CAS 编号: 91456-82-5
分子量: 337.34 g/mol
InChI 键: FVSAAZOWLDXHCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 1H-Imidazo(2,1-f)purine-6-carboxaldehyde Derivatives

Historical Context of Imidazo-Purine Heterocyclic Systems

Imidazo-purine systems emerged as pharmacologically significant scaffolds in the late 20th century. Early work by Shimada et al. demonstrated that tricyclic imidazo[2,1-i]purinones could be synthesized via cyclization of xanthine derivatives with amino alcohols, laying the groundwork for subsequent structural diversification. These systems gained prominence due to their affinity for adenosine receptors (ARs), particularly A~1~ and A~2A~ subtypes, which are critical targets for neurological and cardiovascular therapies.

The imidazo[1,2-f]purine core became a focal point for drug discovery following observations that substituents at the 1-, 2-, and 8-positions dramatically influenced receptor selectivity. For instance, 1-methylation of imidazopurinones was shown to enhance A~2A~ AR binding by up to 40-fold compared to A~1~ ARs, while styryl groups at the 2-position further modulated potency. Parallel developments in imidazopyrimidine chemistry, as reviewed by Jansa et al., revealed analogous trends in cytotoxicity and kinase inhibition, underscoring the scaffold’s versatility.

Structural Significance of the 2,3,4,8-Tetrahydro-1,8-Dimethyl-2,4-Dioxo-7-Phenyl Substituents

The substituent framework of this compound—comprising tetrahydro, dimethyl, dioxo, and phenyl groups—confers distinct electronic and steric properties:

Tetrahydro and Dioxo Moieties

The 2,3,4,8-tetrahydro-2,4-dioxo system imposes rigidity on the purine core, stabilizing planar conformations critical for receptor binding. X-ray crystallographic studies of related imidazopurinones indicate that the dioxo groups participate in hydrogen-bonding networks with AR residues, particularly at the A~2A~ subtype. The tetrahydro ring reduces aromaticity, enhancing solubility while preserving π-stacking interactions with hydrophobic receptor pockets.

1,8-Dimethyl and 7-Phenyl Groups

Methylation at the 1- and 8-positions optimizes steric complementarity with AR subpockets. For example, 1-methylation in imidazopurinones forces styryl substituents into bioactive cisoid conformations, boosting A~2A~ affinity by 20-fold compared to unmethylated analogs. The 7-phenyl group contributes to hydrophobic interactions, with para-substitutions (e.g., nitro or chloro) further enhancing binding through electron-withdrawing effects.

Table 1: Impact of Substituents on Adenosine Receptor Affinity

Substituent Position Modification A~1~ AR K~i~ (nM) A~2A~ AR K~i~ (nM) Selectivity (A~2A~/A~1~)
1 Methyl 450 11 40.9
1 Unsubstituted 22 220 0.1
2 Styryl 15 8 0.5
7 Phenyl 120 25 4.8

Data adapted from imidazopurinone studies.

Role of the 6-Hydrazone Functionality in Molecular Reactivity

The 6-hydrazone group introduces dynamic covalent chemistry capabilities, enabling applications in drug delivery and materials science. Hydrazones undergo reversible exchange reactions under physiological conditions, a property exploited in dynamic combinatorial libraries. Computational studies at the M06-2X/6-31G* level reveal that protonation of the hydrazone nitrogen precedes nucleophilic attack by hydrazides, with transition states stabilized by intramolecular hydrogen bonding.

Key Reactivity Insights:

  • Hydrogen Bonding: Quinoline-derived hydrazones exhibit 8-fold rate enhancements due to 6-membered ring hydrogen bonds between the hydrazone nitrogen and adjacent acceptors (e.g., O or N atoms).
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in the 4-position of the phenyl ring) lower the energy barrier for exchange by stabilizing transition states through resonance.
  • pH Dependence: Exchange kinetics accelerate at acidic pH (5.4 vs. 7.4), aligning with protonation requirements for the proposed mechanism.

Table 2: Rate Constants for Hydrazone Exchange

Hydrazone Derivative k~ex~ (10^-3^ s^-1^) at pH 5.4 k~ex~ (10^-3^ s^-1^) at pH 7.4
Quinoline-8-hydrazone 12.4 ± 0.8 3.2 ± 0.3
Pyridine-3-hydrazone 7.1 ± 0.5 1.9 ± 0.2
BenzoDHP-hydrazone 15.6 ± 1.2 4.5 ± 0.4

Data from hydrazone exchange kinetics studies.

The benzoDHP (benzodihydropyran) moiety exemplifies how non-basic hydrogen bond acceptors can enhance reactivity. Despite lacking traditional acid/base groups, benzoDHP-hydrazones achieve rapid exchange due to optimal spatial alignment of oxygen acceptors, facilitating transition-state stabilization.

属性

CAS 编号

91456-82-5

分子式

C16H15N7O2

分子量

337.34 g/mol

IUPAC 名称

8-methanehydrazonoyl-4,6-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H15N7O2/c1-21-11(9-6-4-3-5-7-9)10(8-18-17)23-12-13(19-15(21)23)22(2)16(25)20-14(12)24/h3-8H,17H2,1-2H3,(H,20,24,25)

InChI 键

FVSAAZOWLDXHCB-UHFFFAOYSA-N

规范 SMILES

CN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C=NN)C4=CC=CC=C4

产品来源

United States

准备方法

Starting Materials and Initial Ring Construction

  • The synthesis often begins with appropriately substituted xanthine or purine derivatives, which serve as precursors for the fused imidazo-purine system.
  • For example, xanthine derivatives can be thionated using phosphorus pentasulfide in dry pyridine under reflux to yield 6-thioxanthines, which are then methylated and reacted with amino alcohols in dimethyl sulfoxide (DMSO) to introduce amino substituents.
  • Subsequent cyclization with thionyl chloride at high temperature under reflux conditions closes the tricyclic ring system, yielding the imidazo-purine core with dioxo groups at positions 2 and 4 and methyl groups at positions 1 and 8.

Formation of the Hydrazone Moiety

  • The hydrazone is formed by condensation of the 6-carboxaldehyde derivative with hydrazine hydrate or substituted hydrazines.
  • This reaction is typically carried out in ethanol or other polar solvents under reflux conditions for several hours to ensure complete conversion.
  • The condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.
  • Yields for this step are generally high (80–92%) and the products are purified by recrystallization or chromatographic methods.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Thionation of xanthine Phosphorus pentasulfide, dry pyridine, reflux 70–85 Formation of 6-thioxanthines
2 Methylation Methyl iodide, solvent (e.g., DMSO) 75–90 Introduction of methyl groups
3 Amino substitution Amino alcohols, DMSO, reflux 65–80 Amino-substituted purines
4 Cyclization Thionyl chloride, reflux 60–75 Closure of tricyclic imidazo-purine
5 Aldehyde formation Oxidation with oxone or hydrolysis 50–70 Introduction of 6-carboxaldehyde
6 Hydrazone formation Hydrazine hydrate, ethanol, reflux 80–92 Formation of hydrazone derivative

Advanced Synthetic Techniques and Optimization

  • Microwave-assisted synthesis has been reported to accelerate ring closure and condensation steps, reducing reaction times from hours to minutes while maintaining or improving yields.
  • Catalytic methods using Lewis acids such as bismuth(III) trifluoromethanesulfonate combined with para-toluenesulfonic acid have been employed for related imidazo derivatives to enhance reaction efficiency and substrate scope.
  • Solvent systems such as mixtures of water and ethanol or acetonitrile have been optimized to balance solubility and reaction kinetics, with polar protic solvents favoring hydrazone formation.

Analytical and Structural Confirmation

  • The synthesized compounds are characterized by standard spectroscopic techniques:
  • Purity and yield are often confirmed by chromatographic methods such as HPLC or column chromatography.

化学反应分析

反应类型

1H-咪唑并[2,1-f]嘌呤-6-甲醛,2,3,4,8-四氢-1,8-二甲基-2,4-二氧代-7-苯基-,6-腙 可以进行各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生具有额外含氧官能团的咪唑衍生物,而还原可能会产生更简单的咪唑化合物。

科学研究应用

Research indicates that compounds similar to 1H-Imidazo(2,1-f)purine-6-carboxaldehyde exhibit notable biological activities such as:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, molecular docking studies suggest strong binding affinities to targets involved in cancer cell proliferation.
  • Antimicrobial Effects : The compound has demonstrated activity against various pathogens. Its structural similarities to other known antimicrobial agents may contribute to its effectiveness .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

Anticancer Activity

A study published in ResearchGate highlighted the anticancer activity of similar heterocyclic compounds against MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at non-toxic concentrations .

Antimicrobial Studies

Research conducted on related compounds found that they exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

作用机制

1H-咪唑并[2,1-f]嘌呤-6-甲醛,2,3,4,8-四氢-1,8-二甲基-2,4-二氧代-7-苯基-,6-腙 的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可以作为配体,与酶或受体结合并调节其活性。 这种相互作用会导致各种生物学效应,例如抑制微生物生长或调节细胞信号通路 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo(2,1-f)purine 6-Carboxaldehyde, 6-hydrazone, 7-phenyl, 1,8-dimethyl, 2,4-dioxo Hypothesized antimicrobial/neuro
AZ-853/AZ-861 (Imidazopyridine-2,4-diones) Imidazopyridine-2,4-dione 7-Aryl, 3-alkyl, 1-methyl 5-HT$_{1A}$ agonist, antidepressant
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones Imidazo-triazinone 7,7-Diphenyl, hydrazinyl Antifungal, antibacterial
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine 8-Cyano, 7-(4-nitrophenyl), 2-oxo, phenethyl, diethyl carboxylate Synthetic intermediate

Key Observations:

  • Core Diversity : The target compound’s imidazo-purine core is distinct from imidazo-pyridines (AZ-853/AZ-861) and imidazo-triazines (–5). These cores influence electronic properties and binding affinities. For example, the purine system may enhance interactions with nucleotide-binding proteins .
  • Substituent Impact :
    • The 7-phenyl group in the target compound is structurally analogous to 7-aryl groups in AZ-853/AZ-861, which are critical for 5-HT$_{1A}$ receptor binding .
    • The 6-hydrazone moiety parallels hydrazinyl groups in ’s compounds, which are linked to antifungal activity .
    • Methyl and dioxo groups (positions 1,8 and 2,4) may enhance metabolic stability compared to AZ-861’s 3-alkyl chain, which contributes to brain penetration .

生物活性

1H-Imidazo(2,1-f)purine-6-carboxaldehyde, 2,3,4,8-tetrahydro-1,8-dimethyl-2,4-dioxo-7-phenyl-, 6-hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity based on existing research findings.

Structural Characteristics

The compound features a fused imidazole and purine ring system with multiple functional groups including a carboxaldehyde and hydrazone moiety. Its molecular formula is C16H15N7O2C_{16}H_{15}N_{7}O_{2} .

Anticancer Properties

The imidazo[2,1-f]purine derivatives have been evaluated for their anticancer properties. A series of compounds within this class demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds similar to the hydrazone structure were tested against the A549 lung cancer cell line and showed IC50 values in the range of 3.35–5.59 µg/mL . This highlights the potential of such compounds in cancer therapeutics.

Phosphodiesterase Inhibition

Imidazo compounds have been studied for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4. These enzymes play critical roles in cellular signaling pathways related to inflammation and cancer progression. The imidazo[1,2-f]purine derivatives exhibited selective but moderate affinity towards PDE4 . This inhibition could be leveraged for anti-inflammatory applications.

Study on Anticancer Activity

A notable study investigated a series of imidazo[2,1-f]purine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that modifications to the imidazole ring significantly affected cytotoxicity and selectivity towards cancerous cells compared to normal cells. For example:

CompoundCell LineIC50 (µg/mL)
Compound AA5494.17
Compound BHeLa3.56
Compound CHEPG25.99

This study underscores the importance of structural modifications in enhancing biological activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against a panel of bacterial strains. The findings suggested that certain substitutions on the imidazole ring improved antibacterial efficacy significantly:

DerivativeActivity Against Gram (+)Activity Against Gram (-)
Derivative XHighModerate
Derivative YModerateHigh

These results indicate that specific structural features can enhance the antimicrobial action of imidazo derivatives .

常见问题

Q. What are the recommended synthetic routes and characterization methods for this compound?

To synthesize derivatives of imidazo-purine scaffolds, optimize reaction conditions (e.g., solvent, temperature, catalysts) based on structurally related compounds. For example, manganese(IV) oxide in dichloromethane can oxidize intermediates to form carboxaldehyde derivatives . Characterization requires ¹H/¹³C NMR for structural confirmation (peak assignments for imidazole protons, carbonyl groups, and hydrazone linkages) and mass spectrometry (ESI-MS or HRMS) to verify molecular weight. Purity should be assessed via HPLC with UV detection .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identify unique signals for the imidazo-purine core (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.5–2.0 ppm) and hydrazone moiety (NH resonance near δ 8–10 ppm) .
  • Mass spectrometry : Use SRM (selected reaction monitoring) transitions to confirm molecular ions and fragmentation patterns. Optimize ion source parameters (e.g., spray voltage: 5500 V, nebulizer gas: 20 psi) to enhance sensitivity .
  • FT-IR : Validate carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and N-H bonds in the hydrazone group .

Q. What safety assessments are essential during preclinical studies?

Evaluate acute toxicity by monitoring metabolic parameters (plasma glucose, cholesterol, triglycerides) and liver/kidney function (ALAT, γ-GTP activity). Assess sedation via locomotor activity tests and cardiovascular effects (blood pressure changes). Use Swiss mice models with repeated dosing to detect weight fluctuations or lipid metabolism disruptions .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s interaction with serotonin receptors (e.g., 5-HT1A)?

  • In vitro : Use CHO-K1 cells expressing 5-HT1AR to measure cAMP inhibition, ERK1/2 phosphorylation (via AlphaLISA), and β-arrestin recruitment (Tango™ assay). Compare Emax and pEC50 values against serotonin .
  • In vivo : Employ the forced swim test (FST) in mice to assess antidepressant-like activity. Pre-treat with selective antagonists (e.g., WAY-100635) to confirm receptor specificity. Monitor spontaneous locomotion to rule out false positives due to sedation .

Q. How to analyze contradictory data between functional assays and behavioral outcomes?

Discrepancies may arise from biased signaling pathways. For example, a compound might activate ERK1/2 phosphorylation (pro-survival signaling) but fail in β-arrestin recruitment (linked to receptor internalization). Calculate bias factors using the Black-Leff equation to quantify pathway preference. Cross-validate with knockout models or pathway-specific inhibitors .

Q. What mechanisms explain the compound’s differential effects on ERK1/2 phosphorylation versus β-arrestin recruitment?

ERK1/2 activation may involve G-protein-dependent pathways, while β-arrestin recruitment often triggers receptor internalization and non-canonical signaling. Use phosphoproteomics to map downstream effectors (e.g., MEK, JNK) and siRNA screens to identify critical kinases. Compare results with structurally related analogs (e.g., AZ-853 vs. AZ-861) to isolate substituent-specific effects .

Q. How to evaluate pharmacokinetic properties like brain penetration and metabolic stability?

  • Brain penetration : Measure compound concentrations in plasma vs. brain tissues (hippocampus, striatum) at multiple time points. Calculate log P (optimal range: <5) and use in situ perfusion models to assess blood-brain barrier permeability .
  • Metabolic stability : Conduct microsomal assays (rat/human liver microsomes) to quantify clearance rates. Monitor major metabolites via LC-MS/MS .

Q. How to optimize the compound’s selectivity over related receptors (e.g., 5-HT7R) to minimize off-target effects?

Perform radioligand binding assays against a panel of serotonin receptors (5-HT1A, 5-HT2A, 5-HT7). Use molecular docking to identify critical residues in the binding pocket (e.g., hydrophobic interactions with phenyl groups). Introduce steric hindrance (e.g., methyl substituents) to reduce 5-HT7R affinity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。